molecular formula C18H18N2O3 B13125503 1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione CAS No. 61734-59-6

1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione

Cat. No.: B13125503
CAS No.: 61734-59-6
M. Wt: 310.3 g/mol
InChI Key: MLCSZPHPNYIMPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis. This particular compound is characterized by the presence of ethylamino and hydroxyethylamino groups attached to the anthracene-9,10-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione typically involves the following steps:

    Nitration: The starting material, anthracene, undergoes nitration to introduce nitro groups at specific positions.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: The amino groups are alkylated with ethylamine and 2-hydroxyethylamine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is common.

Chemical Reactions Analysis

Types of Reactions

1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dye synthesis and as intermediates in pharmaceuticals.

Scientific Research Applications

1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its strong fluorescence properties.

    Medicine: Explored for its potential as an anticancer agent, given its structural similarity to other anthraquinone-based drugs.

    Industry: Utilized in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of 1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly relevant in its potential use as an anticancer agent. The molecular targets include DNA and various enzymes involved in DNA replication and repair pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diaminoanthraquinone: Similar in structure but lacks the ethylamino and hydroxyethylamino groups.

    Mitoxantrone: A synthetic anthraquinone derivative used as an anticancer drug.

    Doxorubicin: Another anthraquinone-based anticancer drug with a different substitution pattern.

Uniqueness

1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethylamino and hydroxyethylamino groups enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

61734-59-6

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

1-(ethylamino)-4-(2-hydroxyethylamino)anthracene-9,10-dione

InChI

InChI=1S/C18H18N2O3/c1-2-19-13-7-8-14(20-9-10-21)16-15(13)17(22)11-5-3-4-6-12(11)18(16)23/h3-8,19-21H,2,9-10H2,1H3

InChI Key

MLCSZPHPNYIMPU-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C2C(=C(C=C1)NCCO)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.